molecular formula C9H13NO B1165895 2-((Dimethylamino)methyl)phenol CAS No. 25338-55-0

2-((Dimethylamino)methyl)phenol

Cat. No.: B1165895
CAS No.: 25338-55-0
InChI Key:
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Description

2-((Dimethylamino)methyl)phenol is an organic compound with the molecular formula C9H13NO. It is known for its tertiary amine and phenolic hydroxyl functionality, making it a versatile compound in various chemical applications .

Preparation Methods

2-((Dimethylamino)methyl)phenol can be synthesized through a Mannich reaction, which involves the reaction of phenol, formaldehyde, and dimethylamine. This reaction is typically carried out in a reactor under vacuum conditions, with the water produced being removed to drive the reaction to completion . Industrial production methods often involve similar processes but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

2-((Dimethylamino)methyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-((Dimethylamino)methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)phenol involves its interaction with various molecular targets. In epoxy resin chemistry, it acts as a catalyst by facilitating the polymerization process, likely through the activation of the epoxy groups. The tertiary amine group plays a crucial role in this catalytic activity, enhancing the reaction rate and efficiency .

Comparison with Similar Compounds

2-((Dimethylamino)methyl)phenol can be compared with other similar compounds such as:

Properties

IUPAC Name

2-[(dimethylamino)methyl]phenol
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InChI

InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3
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InChI Key

FUIQBJHUESBZNU-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CC1=CC=CC=C1O
Source PubChem
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Molecular Formula

C9H13NO
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DSSTOX Substance ID

DTXSID3041293
Record name 2-((Dimethylamino)methyl)phenol
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Molecular Weight

151.21 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Dimethylaminomethylphenol
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CAS No.

120-65-0, 25338-55-0
Record name 2-[(Dimethylamino)methyl]phenol
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Record name Phenol, ((dimethylamino)methyl)-
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Record name 2-(Dimethylaminomethyl)phenol
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Record name Phenol, 2-[(dimethylamino)methyl]-
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Record name 2-((DIMETHYLAMINO)METHYL)PHENOL
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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4,6-Tris(dimethylaminomethyl)phenol?

A1: The molecular formula of 2,4,6-Tris(dimethylaminomethyl)phenol is C15H27N3O, and its molecular weight is 265.4 g/mol.

Q2: What spectroscopic data is available for 2,4,6-Tris(dimethylaminomethyl)phenol?

A2: 2,4,6-Tris(dimethylaminomethyl)phenol has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provide valuable information about the compound's functional groups and structural characteristics.

Q3: Are there any concerns regarding the stability of 2,4,6-Tris(dimethylaminomethyl)phenol in certain formulations?

A4: While 2,4,6-Tris(dimethylaminomethyl)phenol is generally stable, its stability can be affected by factors like exposure to air and moisture. [] In adhesive film formulations containing modified nano-diatomite, incorporating specific antioxidants alongside 2,4,6-Tris(dimethylaminomethyl)phenol has been shown to enhance the film's aging resistance, indicating improved stability. []

Q4: How does 2,4,6-Tris(dimethylaminomethyl)phenol function as a catalyst in epoxy resin curing?

A5: 2,4,6-Tris(dimethylaminomethyl)phenol acts as a tertiary amine catalyst, facilitating the ring-opening reaction of epoxy groups with anhydride curing agents. [, ] This leads to the formation of crosslinked epoxy networks.

Q5: Are there other applications of 2,4,6-Tris(dimethylaminomethyl)phenol as a catalyst?

A6: Beyond epoxy resins, 2,4,6-Tris(dimethylaminomethyl)phenol can catalyze thiirane resin curing, significantly accelerating the process. [] This highlights its versatility as a catalyst in different polymerization reactions.

Q6: What is the impact of 2,4,6-Tris(dimethylaminomethyl)phenol on the properties of the final cured epoxy resin?

A7: Studies show that incorporating 2,4,6-Tris(dimethylaminomethyl)phenol can influence the mechanical properties of cured epoxy resins. [] It can impact the glass transition temperature, storage modulus, and crosslink density of the resulting network, ultimately affecting its mechanical performance.

Q7: Are there any known health concerns associated with 2,4,6-Tris(dimethylaminomethyl)phenol exposure?

A8: Yes, 2,4,6-Tris(dimethylaminomethyl)phenol is a known skin sensitizer and can cause allergic contact dermatitis (ACD). [, , , ] Occupational exposure in industries handling epoxy resins has been linked to ACD cases. [, ] It is crucial to handle this compound with appropriate safety precautions and personal protective equipment.

Q8: Has 2,4,6-Tris(dimethylaminomethyl)phenol been linked to any environmental concerns?

A8: While the provided research primarily focuses on 2,4,6-Tris(dimethylaminomethyl)phenol's applications and properties, limited information is available regarding its specific environmental impact. Considering its potential for skin sensitization, responsible waste management practices are essential to minimize potential ecological risks.

Q9: How is 2,4,6-Tris(dimethylaminomethyl)phenol typically analyzed and quantified?

A10: Various analytical techniques can be employed to characterize and quantify 2,4,6-Tris(dimethylaminomethyl)phenol. These include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with suitable detectors. [] The specific method chosen depends on factors such as the sample matrix and desired sensitivity.

Q10: Are there specific quality control measures employed during the synthesis or use of 2,4,6-Tris(dimethylaminomethyl)phenol?

A11: Ensuring consistent quality and purity is crucial when using 2,4,6-Tris(dimethylaminomethyl)phenol, especially in applications like coatings and adhesives. Manufacturers typically implement rigorous quality control measures during synthesis and production to meet specific standards and ensure the compound's performance and safety. []

Q11: What are some active areas of research related to 2,4,6-Tris(dimethylaminomethyl)phenol?

A12: Researchers continue to explore ways to optimize the performance of epoxy resin systems containing 2,4,6-Tris(dimethylaminomethyl)phenol. This includes investigating the impact of different curing conditions, exploring novel applications, and developing strategies to minimize potential health and environmental risks associated with its use. [, ]

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